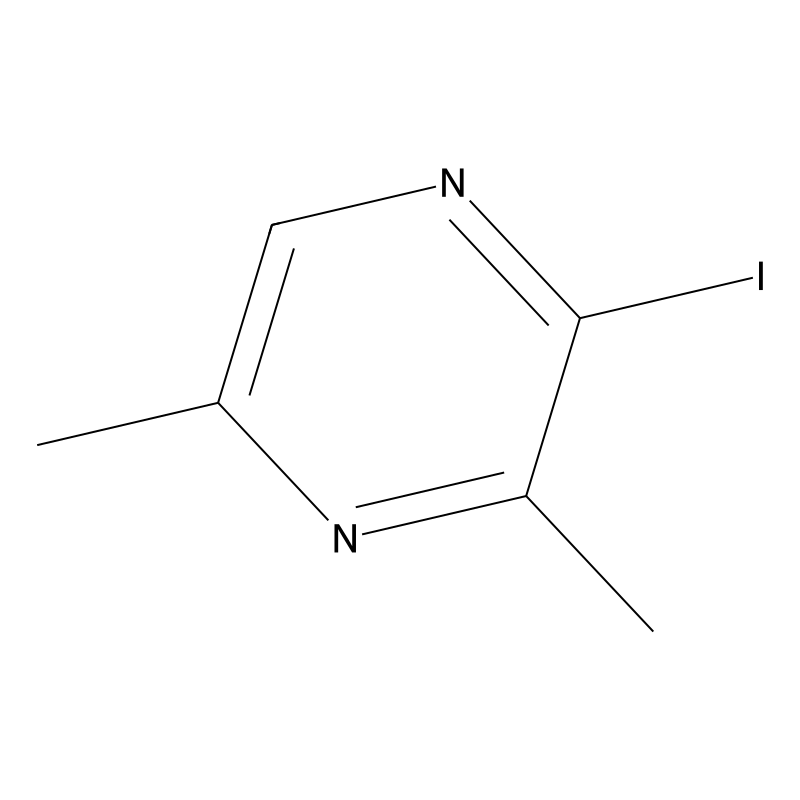

2-Iodo-3,5-dimethylpyrazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Iodo-3,5-dimethylpyrazine is an organic compound belonging to the pyrazine family, characterized by a six-membered aromatic ring containing two nitrogen atoms. Its molecular formula is C7H8N2I, and it features iodine as a substituent at the 2-position of the pyrazine ring, with methyl groups at the 3 and 5 positions. This compound is notable for its unique chemical properties and potential applications in various fields, including pharmaceuticals and agrochemicals.

As mentioned earlier, there is no documented information on the specific biological activity or mechanism of action of 2-Iodo-3,5-dimethylpyrazine.

Limited information exists regarding the safety profile of 2-Iodo-3,5-dimethylpyrazine. However, as a general guideline for handling iodinated aromatic compounds, standard laboratory safety protocols should be followed, including wearing gloves, eye protection, and working in a fume hood. Due to the potential for skin and respiratory irritation, inhalation and skin contact should be avoided [].

- Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution, allowing for the introduction of various functional groups.

- Reduction Reactions: The compound can be reduced to form derivatives with fewer halogen substituents or different alkyl groups.

- Oxidation Reactions: Under certain conditions, it may be oxidized to form N-oxides or other oxidized derivatives.

The specific conditions and reagents used will determine the products formed during these reactions.

Research indicates that compounds similar to 2-iodo-3,5-dimethylpyrazine may exhibit various biological activities. For instance, pyrazines are known to possess antimicrobial properties and may act as inhibitors of certain enzymes. Additionally, some studies suggest that halogenated pyrazines can display enhanced biological activity due to their ability to interact with biological targets more effectively than their non-halogenated counterparts.

Several synthetic routes exist for the preparation of 2-iodo-3,5-dimethylpyrazine:

- Halogenation of 3,5-Dimethylpyrazine: This method involves the direct iodination of 3,5-dimethylpyrazine using iodine or iodinating agents under controlled conditions.

- Cyclization Reactions: Starting from appropriate precursors such as α-amino ketones or α-amino aldehydes, cyclization can yield the desired pyrazine structure with subsequent iodination.

- Functional Group Transformations: Existing pyrazine derivatives can be modified through various functional group transformations to introduce iodine at the desired position.

2-Iodo-3,5-dimethylpyrazine has potential applications in several areas:

- Pharmaceuticals: Its unique structure may allow it to serve as a lead compound in drug discovery efforts targeting specific diseases.

- Agrochemicals: The compound could be explored for use in developing new pesticides or herbicides due to its biological activity.

- Flavoring Agents: Similar pyrazines are often utilized in food chemistry for their distinctive aromas, suggesting potential applications in flavoring.

Interaction studies involving 2-iodo-3,5-dimethylpyrazine focus on its reactivity with biological macromolecules such as proteins and nucleic acids. Preliminary research indicates that halogenated pyrazines may enhance binding affinity to certain targets compared to their non-halogenated analogs. Further studies are required to fully elucidate these interactions and their implications for drug design.

Several compounds share structural similarities with 2-iodo-3,5-dimethylpyrazine. Notable examples include:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Bromo-3,5-dimethylpyrazine | C7H8N2Br | Bromine substituent |

| 2-Chloro-3,5-dimethylpyrazine | C7H8N2Cl | Chlorine substituent |

| 2-Methyl-3,5-dimethylpyrazine | C8H10N2 | Lacks halogen but has additional methyl group |

| 3-Iodo-2,5-dimethylpyrazine | C7H8N2I | Iodine at a different position |

Uniqueness of 2-Iodo-3,5-Dimethylpyrazine

The uniqueness of 2-iodo-3,5-dimethylpyrazine lies in its specific substitution pattern on the pyrazine ring. The presence of iodine significantly alters its chemical reactivity and biological interactions compared to other similar compounds. This makes it a valuable candidate for further research in medicinal chemistry and related fields.